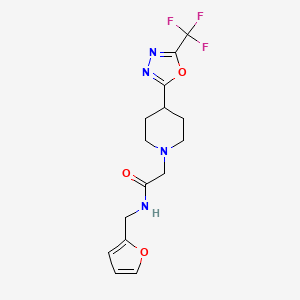
N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H17F3N4O3 and its molecular weight is 358.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. The structure incorporates a furan moiety, a piperidine derivative, and an oxadiazole functional group, suggesting diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C16H18F3N3O3, with a molecular weight of approximately 413.518 g/mol. Its structural complexity arises from the combination of functional groups that may enhance its biological efficacy. The trifluoromethyl group and the furan ring are particularly notable for their contributions to the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N3O3 |
| Molecular Weight | 413.518 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The mechanism involves targeting specific enzymes associated with cancer progression such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for DNA synthesis and cell cycle regulation .
-
Case Studies :
- In vitro studies demonstrated that similar oxadiazole compounds increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
- Another study highlighted that specific oxadiazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines including HeLa and CaCo-2 .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties.
- Activity Against Bacteria : Similar compounds have shown effectiveness against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for related oxadiazole derivatives ranged from 0.25 μg/mL to 2 μg/mL .
- Mechanism : The antimicrobial action is hypothesized to involve inhibition of key biosynthetic pathways in bacterial cells, disrupting their ability to form biofilms and proliferate effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and binding affinity |
| Furan Ring | Increases interaction with biological targets |
| Piperidine Moiety | Contributes to overall stability and solubility |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3/c16-15(17,18)14-21-20-13(25-14)10-3-5-22(6-4-10)9-12(23)19-8-11-2-1-7-24-11/h1-2,7,10H,3-6,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNFNGJEBSTWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














